molecular formula C9H8F3IO B14022777 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene

2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B14022777
M. Wt: 316.06 g/mol
InChI Key: VJJYVQJGOGXEOJ-UHFFFAOYSA-N
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Description

2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3IO It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of 2-ethoxy-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems, which provide better control over reaction parameters such as temperature and mixing, can be employed for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The ethoxy group can participate in nucleophilic substitution reactions, while the iodine atom can be involved in coupling reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-(trifluoromethyl)benzene
  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 2-Ethoxy-4-iodo-1-(trifluoromethyl)benzene

Uniqueness

2-Ethoxy-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which provides additional reactivity compared to similar compounds. The combination of ethoxy, iodo, and trifluoromethyl groups makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C9H8F3IO

Molecular Weight

316.06 g/mol

IUPAC Name

2-ethoxy-1-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3IO/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2H2,1H3

InChI Key

VJJYVQJGOGXEOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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